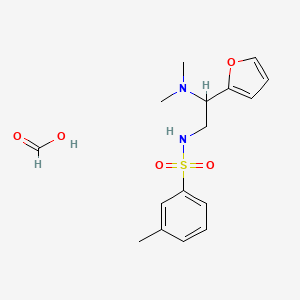
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate (DFMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFMF is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the disruption of the normal growth and replication of these microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been shown to possess antidiabetic properties and has been studied for its potential use in the treatment of type 2 diabetes.
実験室実験の利点と制限
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also possesses a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It is relatively expensive to produce and may not be readily available in some laboratories. Additionally, this compound has not been extensively studied in vivo, and its safety profile is not well established.
将来の方向性
There are several future directions for research involving N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate. One potential area of research is the development of new drugs based on this compound's antibacterial, antifungal, and antiviral properties. Another potential area of research is the study of this compound's potential use in the treatment of inflammatory diseases and oxidative stress-related diseases. Additionally, further research is needed to establish the safety profile of this compound and to determine its potential use in vivo.
合成法
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate can be synthesized using a multistep process involving the reaction of 3-methylbenzenesulfonyl chloride with furfurylamine to form 3-methylbenzenesulfonamide furfuryl amide. The resulting compound is then reacted with dimethylamine and formic acid to yield this compound in the form of its formate salt.
科学的研究の応用
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzenesulfonamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S.CH2O2/c1-12-6-4-7-13(10-12)21(18,19)16-11-14(17(2)3)15-8-5-9-20-15;2-1-3/h4-10,14,16H,11H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJIEBPJFUVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
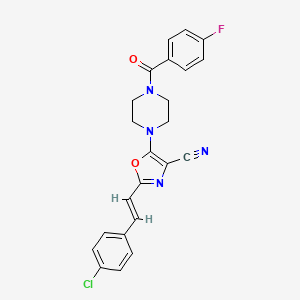
![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)
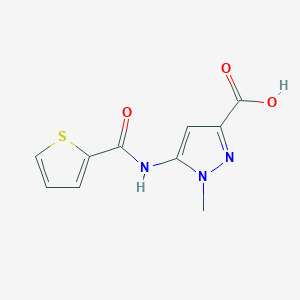
![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)
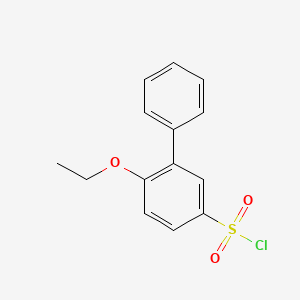
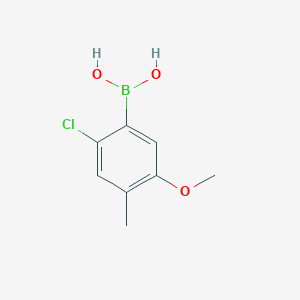

![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)

![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)
